molecular formula C4H2Br2SZn B3149426 3-Bromo-2-thienylzinc bromide CAS No. 672325-70-1

3-Bromo-2-thienylzinc bromide

Cat. No.: B3149426
CAS No.: 672325-70-1
M. Wt: 307.3 g/mol
InChI Key: PABCAJNWRLICPZ-UHFFFAOYSA-M
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Description

Significance of Organozinc Reagents in Regioselective and Chemoselective Carbon-Carbon Bond Formation

Organozinc reagents have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comslideshare.net First prepared by Edward Frankland in 1848, these organometallic compounds exhibit moderate reactivity, which contributes to their high chemoselectivity. wikipedia.org Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, organozinc compounds tolerate a wide variety of sensitive functional groups like esters, nitriles, and ketones. sigmaaldrich.comwikipedia.org This enhanced chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. researchgate.net

The reactivity and stability of organozinc reagents, typically of the formula RZnX (where R is an alkyl or aryl group and X is a halide), can be influenced by their preparation method. sigmaaldrich.com One of the most significant applications of organozinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgwikipedia.org This reaction joins an organozinc compound with an organic halide, creating a new carbon-carbon bond. wikipedia.org The Negishi coupling is valued for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The choice of solvent and the presence of additives like lithium chloride can also play a critical role in the speciation and reactivity of organozinc reagents in these coupling reactions. acs.orgnih.gov

The Barbier reaction is another key transformation that highlights the utility of organozinc reagents. wikipedia.org This one-pot process involves the generation of the organozinc reagent in the presence of a carbonyl substrate, leading to the formation of primary, secondary, or tertiary alcohols. wikipedia.org A significant advantage of the Barbier reaction is that it can often be conducted in water, as organozinc reagents are less sensitive to water than many other organometallics. wikipedia.org

ReactionDescriptionCatalyst/ReagentsBond Formed
Negishi Coupling Couples organic halides or triflates with organozinc compounds. wikipedia.orgPalladium or Nickel catalyst. wikipedia.orgC-C
Fukuyama Coupling Couples a thioester with an organozinc compound to form a ketone. wikipedia.orgPalladium catalyst. wikipedia.orgC-C
Barbier Reaction Nucleophilic addition of a carbanion equivalent (generated from an organozinc reagent) to a carbonyl group. wikipedia.orgZinc metal. wikipedia.orgC-C

Overview of Thiophene-Derived Organometallics in Synthetic Chemistry

Thiophene-derived organometallics are key intermediates in the synthesis of a wide array of functionalized materials and biologically active molecules. researchgate.netbohrium.comacs.org The thiophene (B33073) ring system can be found in numerous natural products and is a core structure in many pharmaceuticals, including antidepressants, antihypertensives, and anticancer agents. nih.gov The reactivity of thiophenes in organometallic chemistry depends on the mode of coordination to the metal center, which is influenced by the metal itself and its associated ligands. bohrium.comacs.org

The synthesis of substituted thiophenes often relies on the generation of organometallic intermediates. orgsyn.org For instance, 3-substituted thiophenes are frequently prepared using 3-bromothiophene (B43185) as a key precursor. orgsyn.org Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful methods for constructing biaryls containing thiophene units. researchgate.net These reactions typically involve the coupling of a thienyl organometallic reagent with an aryl halide or triflate. researchgate.netorganic-chemistry.org

The direct metallation of thiophenes is another convenient method for their derivatization. researchgate.net However, the synthesis of polysubstituted thiophenes bearing reactive groups can be challenging due to the high reactivity of some organometallic reagents. researchgate.net The development of more selective methods, such as those employing organozinc or organoaluminum reagents, has expanded the scope of thiophene functionalization. organic-chemistry.org

Contextualization of 3-Bromo-2-thienylzinc Bromide within Heteroaromatic Organozinc Chemistry

This compound is a specific example of a heteroaromatic organozinc reagent. sigmaaldrich.com The preparation of thienyl organometallics can sometimes be challenging; for example, the synthesis of 3-thiophenyl magnesium bromide via a simple Grignard reaction with 3-bromothiophene is not straightforward. researchgate.net This has led to the development of alternative methods, including the use of highly reactive Rieke® Zinc, which can react directly with organohalides that are otherwise unreactive towards conventional zinc metal. sigmaaldrich.com

The compound this compound is prepared from 2,3-dibromothiophene (B118489). The bromine at the 2-position is more reactive, allowing for selective metal-halogen exchange to form the organozinc reagent, leaving the bromine at the 3-position intact. This retained bromine atom serves as a handle for further functionalization.

Organozinc compounds like this compound are valuable in cross-coupling reactions, such as the Negishi coupling, due to their functional group tolerance and moderate reactivity. The presence of the bromine atom on the thiophene ring in this reagent allows for sequential cross-coupling reactions. The organozinc moiety can first be coupled with an electrophile, followed by a second coupling reaction at the site of the bromine atom. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted thiophene derivatives.

Properties

IUPAC Name

3-bromo-2H-thiophen-2-ide;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABCAJNWRLICPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672325-70-1
Record name 672325-70-1
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Synthetic Methodologies for 3 Bromo 2 Thienylzinc Bromide

Direct Metal Insertion Strategies

Direct insertion involves the oxidative addition of metallic zinc into a carbon-bromine bond. This method's success is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome the kinetic barrier of the reaction.

Utilization of Activated Zinc (Rieke Zinc)

A facile and effective protocol for preparing 3-bromo-2-thienylzinc bromide relies on the site-selective oxidative addition of activated zinc into the carbon-bromine bond of 2,3-dibromothiophene (B118489). researchgate.netresearchgate.net Highly reactive forms of zinc, such as Rieke Zinc, are crucial for this transformation. riekemetals.com Rieke Zinc is a highly dispersed, oxide-free form of the metal with a significantly increased surface area, which enhances its chemical reactivity towards organic halides compared to standard commercial zinc dust. oup.com This increased reactivity allows the oxidative addition to proceed under mild conditions. riekemetals.com

Kinetic studies suggest that for aryl halides, the rate-determining step of the reaction is an electron transfer (ET) from the zinc metal to the organic halide. acs.org This process leads to the formation of an aryl halide radical anion as a key intermediate, which then proceeds to form the stable organozinc compound. acs.org This radical-mediated pathway is supported by experiments with radical clocks and stereochemical studies. acs.org The ability to achieve a site-selective mono-oxidative addition is particularly noteworthy, allowing for the specific formation of this compound from a dibrominated precursor. researchgate.netresearchgate.net

The method used to activate the zinc metal has a profound impact on the formation of the organozinc reagent. Commercial zinc powder typically requires an activation step to ensure consistent and reliable reactivity. nih.gov Activation can be achieved through various protocols, including chemical treatment or mechanical activation. nih.gov

Common chemical activating agents include 1,2-dibromoethane, trimethylsilyl (B98337) chloride (TMSCl), and hydrochloric acid (HCl). nih.govwikipedia.org While previously thought to act simply by removing passivating oxide layers, recent studies using fluorescence lifetime imaging microscopy (FLIM) have revealed that these methods create distinctly different microenvironments on the zinc surface. nih.gov These varied environments can influence the rates of formation, subsequent solubilization, and reactivity of the organozinc intermediates. nih.govacs.org

The preparation of Rieke Zinc itself, typically through the chemical reduction of a zinc salt like zinc chloride with a reducing agent such as lithium naphthalenide, produces a highly reactive metal powder free from oxides. oup.comjetir.org Interestingly, research has shown that the reactivity differences observed between various preparations of Rieke zinc are primarily dictated by the residual salts present in the supernatant liquid, rather than the physical properties of the zinc solids themselves. acs.org

The addition of lithium chloride (LiCl) is a crucial element in facilitating the direct insertion of zinc into carbon-halogen bonds, particularly for less reactive aryl bromides. wikipedia.orgjetir.org The presence of LiCl significantly promotes the reaction, allowing it to proceed efficiently under mild conditions. jetir.orgresearchgate.net

The beneficial effects of LiCl are multifaceted. A primary role is to solubilize the organozinc reagent as it forms on the metal surface. nih.govresearchgate.net This is achieved through the formation of a soluble adduct, which removes the product from the zinc surface, preventing passivation and exposing fresh metal to continue the reaction. wikipedia.orgnih.govresearchgate.net Fluorescence microscopy studies have directly observed this solubilization of surface intermediates, confirming its importance. nsf.govacs.orgnih.gov

Furthermore, LiCl can alter the nature of the organozinc species in solution. It promotes the formation of more nucleophilic "ate" complexes, such as [RZnBrCl]⁻Li⁺. researchgate.net This enhanced nucleophilicity can be advantageous for subsequent reactions. The formation of these various mononuclear and polynuclear organozincate anions in the presence of LiCl has been detected by electrospray ionization (ESI) mass spectrometry, providing a rationale for the pronounced effect of this additive in organozinc chemistry. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative, mild, and efficient route to organozinc reagents, avoiding the need for highly reactive metals. oup.com This approach can be particularly useful for substrates that are incompatible with the conditions of classical chemical reductions.

Nickel-Catalyzed Electrosynthesis from Halothiophenes

A notable electrochemical method for synthesizing thienylzinc reagents involves nickel catalysis. mdpi.com Specifically, 3-thienylzinc bromide can be prepared under mild conditions by the electroreduction of 3-bromothiophene (B43185) in dimethylformamide (DMF). researchgate.netmedchemexpress.comresearchgate.net The process is carried out in an undivided electrochemical cell using a sacrificial anode, which can be a magnesium rod or a zinc plate, and a nickel-bipyridine complex as a catalyst. researchgate.netresearchgate.netrsc.org

The following table summarizes the results of the nickel-catalyzed electrochemical synthesis of various thienylzinc reagents from their corresponding dibromothiophenes, demonstrating the utility and scope of this method.

EntrySubstrate (Dibromothiophene)Yield of Monozincated Species (%)a
12,5-Dibromothiophene65b
22,5-Dibromo-3-methylthiophene80
32,5-Dibromo-3-hexylthiophene85
42,5-Dibromo-3-dodecylthiophene90
52,5-Dibromo-3-phenylthiophene70
63-Acetyl-2,5-dibromothiophene60
72,5-Dibromo-3-thiophenecarboxaldehyde65
8Ethyl 2,5-dibromo-3-thiophenecarboxylate75

aYields calculated from GC experiments using an internal standard. rsc.org

brsc.org

Electrochemical Synthesis Approaches

Cobalt-Catalyzed Electrosynthesis from Halothiophenes

A notable and efficient method for the synthesis of arylzinc species, including thienylzinc halides, is through cobalt-catalyzed electrosynthesis. This electrochemical approach provides a valuable alternative to traditional chemical reductions. researchgate.net The process involves the reduction of a cobalt halide species at the cathode of an electrochemical cell, which then facilitates the conversion of aryl or heteroaryl halides into the corresponding organozinc compounds. researchgate.net

The electrosynthesis is typically carried out in an undivided cell equipped with a sacrificial zinc anode. researchgate.net The use of a sacrificial anode is a key feature of this process, as it continuously replenishes the zinc ions in the solution, which are then available to form the organozinc product. This method has been successfully applied to the synthesis of various functionalized arylzinc compounds from their corresponding bromides. nih.gov

Optimization of Electrolytic Conditions and Solvent Systems

The efficiency of the cobalt-catalyzed electrosynthesis is highly dependent on the optimization of electrolytic conditions and the choice of solvent. Acetonitrile (B52724) has been identified as a particularly effective solvent for this transformation. researchgate.netacs.org The use of pure acetonitrile allows for the efficient electrochemical conversion of aryl bromides into organozinc species. researchgate.net

Key parameters that require careful optimization include current density, the nature of the electrolyte, and the concentration of the cobalt catalyst. Research has demonstrated that cobalt bromide, without the need for additional ligands, can effectively catalyze the formation of organozinc species in good yields. researchgate.net The resulting organozinc solutions can then be directly used in subsequent coupling reactions, highlighting the practical utility of this electrochemical method. researchgate.net

Chemically Catalyzed Direct Zincation

Beyond electrochemical methods, chemically catalyzed direct zincation offers a powerful and widely used route to arylzinc and thienylzinc reagents. This approach typically involves the use of a transition metal catalyst to facilitate the oxidative addition of zinc metal to an aryl or heteroaryl halide.

A simple and effective system for the direct zincation of aryl and thienyl bromides employs a combination of a cobalt catalyst and zinc dust in acetonitrile. nih.govacs.org This method relies on the in situ generation of a low-valent cobalt species, formed by the reduction of a cobalt halide salt with zinc dust. nih.gov This active cobalt species then catalyzes the insertion of zinc into the carbon-bromine bond of the starting material.

This procedure is lauded for its mild reaction conditions and has been shown to produce a variety of functionalized aryl- and thienylzinc species in good to excellent yields. nih.gov The versatility and simplicity of this cobalt-zinc (B8468989) dust system make it a valuable alternative to other known methods for preparing organozinc reagents. nih.gov

Table 1: Examples of Cobalt-Catalyzed Zincation of Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-Cyanophenylzinc bromide95
24-Bromotoluene4-Tolylzinc bromide92
32-Bromopyridine2-Pyridylzinc bromide85
43-Bromothiophene3-Thienylzinc bromide90

Data sourced from research on cobalt-catalyzed synthesis of arylzinc compounds. nih.gov

A significant advantage of cobalt-catalyzed direct zincation is its high degree of functional group compatibility. nih.gov This method tolerates a wide range of functional groups on the aromatic or heterocyclic ring, which is a crucial aspect for the synthesis of complex molecules.

The mild reaction conditions allow for the presence of sensitive functionalities such as esters, nitriles, and even ketones, which might not be compatible with more reactive organometallic reagents like organolithiums or Grignard reagents. uni-muenchen.de This broad functional group tolerance expands the synthetic utility of the resulting organozinc compounds, enabling their use in a wide array of subsequent cross-coupling reactions. rug.nl

Transmetalation Pathways

Transmetalation represents another important strategy for the preparation of organozinc compounds. This process involves the transfer of an organic group from a more electropositive metal to zinc.

A common transmetalation route to this compound involves the use of an organolithium precursor. umich.edu This method typically begins with the deprotonation or halogen-lithium exchange of a suitable thiophene (B33073) derivative to generate a thienyllithium species. umich.edu

This highly reactive organolithium compound is then treated with a zinc halide salt, such as zinc bromide (ZnBr₂), to effect the transmetalation. researchgate.net The driving force for this reaction is the difference in electronegativity between lithium and zinc, leading to the formation of the more stable organozinc compound. This pathway is particularly useful when the desired organozinc reagent is not readily accessible through direct zincation methods.

From Organomagnesium Precursors (Grignard Analogs)

The synthesis of this compound can be achieved through an indirect route involving the formation of an organomagnesium intermediate, commonly known as a Grignard reagent analog. This method relies on a two-step process: the initial generation of a thienylmagnesium species followed by a transmetalation reaction with a zinc salt.

The primary starting material for this pathway is 2,3-dibromothiophene. The first step involves a regioselective halogen-magnesium exchange at the more reactive 2-position of the thiophene ring. researchgate.net This is typically accomplished using a strong but non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). researchgate.net The use of i-PrMgCl·LiCl, sometimes referred to as "Turbo-Grignard," facilitates the Br-Mg exchange under non-cryogenic conditions, which is advantageous for practical applications. researchgate.net The reaction selectively forms the intermediate 3-bromo-2-thienylmagnesium chloride.

In the second step, this newly formed organomagnesium compound undergoes transmetalation upon treatment with zinc bromide (ZnBr₂). The magnesium atom is exchanged for a zinc atom, yielding the desired product, this compound, and magnesium bromide chloride as a byproduct. This sequence allows for the preparation of the organozinc reagent when direct zinc insertion methods are not preferred.

Reaction Scheme:

Halogen-Magnesium Exchange: 2,3-Dibromothiophene + i-PrMgCl·LiCl → 3-Bromo-2-thienylmagnesium chloride + Propane + MgCl₂

Transmetalation: 3-Bromo-2-thienylmagnesium chloride + ZnBr₂ → this compound + MgBrCl

This methodology provides a viable, albeit indirect, pathway to the target compound, leveraging the well-established chemistry of Grignard reagents.

Comparative Analysis of Indirect Synthetic Routes and Limitations

The synthesis of this compound can be approached via several routes, each with distinct advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. A comparative analysis highlights the trade-offs between indirect methods, such as those using organomagnesium or organolithium precursors, and the more common direct zinc insertion.

Indirect Routes:

Organomagnesium (Grignard) Route: As detailed above, this method involves halogen-magnesium exchange followed by transmetalation. Its primary advantage is avoiding the direct use of highly activated zinc. However, a key limitation is the potential for lack of complete regioselectivity during the Br-Mg exchange, which can lead to isomeric impurities. researchgate.net The stability of the thienylmagnesium intermediate can also be a concern, as some thiophene-based organometallics are prone to decomposition at ambient temperatures. mdpi.com

Organolithium Route: An alternative indirect route proceeds via an organolithium intermediate. This involves reacting 2,3-dibromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78°C or below) to achieve selective halogen-lithium exchange at the 2-position. mdpi.com The resulting 3-bromo-2-thienyllithium is then quenched with zinc bromide to give the final product. The principal limitation of this method is the requirement for cryogenic conditions, which can be energy-intensive and difficult to manage on an industrial scale. mdpi.comresearchgate.net The thermal instability of the lithiated intermediate is a significant challenge.

Direct Route:

The following table provides a comparative overview of these synthetic pathways.

Synthetic RoutePrecursorKey ReagentsTypical ConditionsAdvantagesLimitations
From Organomagnesium Precursor2,3-Dibromothiophenei-PrMgCl·LiCl, ZnBr₂Non-cryogenic temperatures (e.g., -10°C to RT)Avoids direct handling of activated zinc.Potential for incomplete regioselectivity; stability of Grignard intermediate can be a concern. researchgate.netmdpi.com
From Organolithium Precursor2,3-Dibromothiophenen-BuLi, ZnBr₂Cryogenic temperatures (≤ -78°C)Well-established for selective lithiation.Requires stringent low-temperature control; thermal instability of the lithiated species; difficult to scale up. mdpi.comresearchgate.net
Direct Zinc Insertion2,3-DibromothiopheneActivated Zinc (Rieke® Zinc)Mild conditions (e.g., Room Temperature to Reflux in THF)Facile, one-step process; highly regioselective. researchgate.netresearchgate.netRequires separate preparation of highly activated zinc. ethernet.edu.et

Chemoselectivity and Regioselectivity in the Formation of 3 Bromo 2 Thienylzinc Bromide

Site-Selective Mono-Oxidative Addition in Polyhalogenated Thiophenes

The formation of 3-bromo-2-thienylzinc bromide from a di- or polyhalogenated thiophene (B33073) relies on a site-selective mono-oxidative addition of zinc into a carbon-halogen bond. researchgate.netresearchgate.net This process must differentiate between multiple carbon-halogen bonds on the thiophene ring.

In polyhalogenated thiophenes, the position of the halogen atom significantly influences its reactivity towards oxidative addition. Generally, oxidative addition occurs preferentially at the α-positions (C2 or C5) of the thiophene ring over the β-positions (C3 or C4). nih.gov This preference is attributed to the higher electrophilicity of the α-carbons, making them more susceptible to attack by the metal. nih.govnih.gov

For instance, the reaction of 2,3-dibromothiophene (B118489) with activated zinc can selectively form this compound. This selectivity arises from the preferential oxidative addition of zinc into the C-Br bond at the 2-position. researchgate.net Similarly, starting from 2,5-dibromothiophene, it is possible to generate 5-bromo-2-thienylzinc bromide. researchgate.netresearchgate.net In the case of tetrabromothiophene, Suzuki coupling reactions have shown that the initial reaction occurs selectively at the two α-positions. thieme-connect.com

The following table summarizes the observed regioselectivity in the mono-oxidative addition to various dibromothiophenes.

Starting MaterialMajor Organozinc ProductReference
2,3-DibromothiopheneThis compound researchgate.net
2,4-Dibromothiophene4-Bromo-2-thienylzinc bromide nih.gov
2,5-Dibromothiophene5-Bromo-2-thienylzinc bromide researchgate.netresearchgate.net
3,4-Dibromothiophene3-Bromo-4-thienylmanganese bromide* researchgate.net

*Note: While this example uses manganese, it illustrates the principle of selective oxidative addition in a 3,4-dihalogenated thiophene.

The site selectivity of oxidative addition is governed by a combination of electronic and steric factors. bohrium.comnih.gov

Electronic Effects: The primary electronic factor is the electrophilicity of the carbon atom bonded to the halogen. nih.gov In thiophene, the carbon atoms at the 2- and 5-positions are inherently more electrophilic than those at the 3- and 4-positions due to the influence of the sulfur heteroatom. nih.gov This explains the general preference for oxidative addition at the α-positions. Substituents on the thiophene ring can further modulate this electronic environment. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbon, making the C-X bond more susceptible to oxidative addition, while electron-donating groups have the opposite effect. escholarship.org Computational studies have shown a correlation between the relative activation barriers for oxidative addition and the LUMO energies of the aryl substrates. acs.org

Steric Effects: Steric hindrance around a carbon-halogen bond can impede the approach of the metal catalyst, thereby disfavoring oxidative addition at that site. bohrium.comnih.gov In cases where electronic effects are similar for two positions, steric factors can become the determining factor for selectivity. For example, bulky substituents adjacent to a halogen can direct oxidative addition to a less sterically hindered position. bohrium.com However, in many cases, steric and electronic effects can work in concert or in opposition, leading to complex selectivity patterns that may require careful tuning of reaction conditions. bohrium.com

The interplay of these factors is critical in achieving the desired regioselectivity. For instance, in the formation of this compound from 2,3-dibromothiophene, the electronic preference for the 2-position outweighs any potential steric hindrance.

Orthogonal Functional Group Tolerance During Reagent Generation

A significant advantage of using organozinc reagents is their high functional group tolerance. kyoto-u.ac.jp The direct insertion of zinc into carbon-halogen bonds can be achieved in the presence of a wide variety of functional groups that might not be compatible with more reactive organometallic reagents like organolithiums or Grignard reagents.

The preparation of functionalized organozinc reagents can be performed in the presence of esters, ketones, nitriles, and even some acidic protons without the need for protecting groups. researchgate.netuni-muenchen.de This "orthogonal" reactivity is crucial for the synthesis of complex and highly functionalized molecules. For example, aryl and heteroaryl zinc reagents bearing a formyl group can be prepared in good yields. thieme-connect.de

The following table provides examples of functional groups that are generally tolerated in the direct zinc insertion process for the generation of organozinc reagents.

Tolerated Functional GroupReference
Esters researchgate.net
Ketones researchgate.net
Nitriles nih.gov
Amides researchgate.net
Ethers nih.gov
Halogens (Cl, F) nih.govthieme-connect.de
Nitro groups escholarship.org

This tolerance allows for the synthesis of this compound derivatives that already contain other functionalities, which can then be used in subsequent cross-coupling reactions to build more complex molecular architectures. researchgate.netresearchgate.net The chemoselectivity of the zinc insertion, favoring the carbon-bromine bond over other functional groups, is a key feature that makes this methodology highly valuable in organic synthesis. kyoto-u.ac.jp

Applications of 3 Bromo 2 Thienylzinc Bromide in Catalytic Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Negishi-type)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of C-C bond formation. wikipedia.org 3-Bromo-2-thienylzinc bromide is an effective partner in these transformations, reacting with a variety of electrophiles. researchgate.net

Coupling with Aryl Halides (e.g., Aryl Iodides, Bromides)

The palladium-catalyzed cross-coupling of this compound with aryl halides, such as iodides and bromides, is a well-established method for creating aryl-thienyl linkages. researchgate.netthieme-connect.de These reactions typically proceed under mild conditions and tolerate a wide range of functional groups on the aryl halide partner. thieme-connect.de The process involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the thienylzinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com While specific examples detailing the coupling of this compound are part of broader studies on thienylzinc reagents, the general utility for coupling with aryl iodides has been noted. researchgate.netmdpi.com For instance, the related 2-thienylzinc bromide has been coupled with 1-iodo-4-nitrobenzene, demonstrating high catalyst turnover numbers. researchgate.net

Coupling with Vinyl Halides

The Negishi coupling is also a versatile method for the formation of carbon-carbon bonds between sp²-hybridized centers, such as in the reaction between organozinc reagents and vinyl halides. wikipedia.org This application has been extended to include this compound, which can couple with vinyl halides in the presence of a palladium catalyst. researchgate.net This reaction provides a direct route to vinylthiophenes, important structural motifs in various functional materials and biologically active compounds. Studies have shown that vinyl bromides and vinyl triflates can be effectively coupled with organozinc reagents in a completely regioselective manner to produce "skipped dienes". wikipedia.orgcore.ac.uk

Synthesis of Ketones via Acyl Chloride Coupling

A significant application of this compound is in the palladium-catalyzed synthesis of ketones through coupling with acyl chlorides. psu.edu This reaction provides a direct and facile route to highly substituted aryl and thienyl ketones. Research has demonstrated that this compound, prepared from the direct oxidative addition of highly active zinc, couples efficiently with various aroyl chlorides. psu.edu

In a study using 2 mol% of Pd(PPh₃)₂Cl₂ as the catalyst in refluxing tetrahydrofuran (B95107) (THF), the reagent was successfully coupled with sterically hindered benzoyl chlorides. For example, the reaction with 2,4,6-trimethylbenzoyl chloride resulted in an 84% isolated yield of the corresponding ketone. psu.edu However, the yields were observed to be sensitive to the steric and electronic nature of the acyl chloride, with more hindered or electron-deficient substrates sometimes giving lower yields. psu.edu

Acyl ChlorideCatalystSolventConditionsProductYield (%)Reference
2,6-Difluorobenzoyl chloridePd(PPh₃)₂Cl₂ (2 mol%)THFReflux3-Bromo-2-thienyl (2,6-difluorophenyl) ketone36 psu.edu
2,6-Dichlorobenzoyl chloridePd(PPh₃)₂Cl₂ (2 mol%)THFReflux3-Bromo-2-thienyl (2,6-dichlorophenyl) ketone25 psu.edu
2,4,6-Trimethylbenzoyl chloridePd(PPh₃)₂Cl₂ (2 mol%)THFReflux3-Bromo-2-thienyl (2,4,6-trimethylphenyl) ketone84 psu.edu

Table 1: Palladium-Catalyzed Coupling of this compound with Aroyl Chlorides.

Stereoconvergent Processes Facilitated by this compound Derivatives

Stereoconvergent cross-coupling reactions, where a racemic starting material is converted into a single enantiomer of the product, represent a powerful tool in asymmetric synthesis. Nickel-catalyzed Negishi reactions have been particularly successful in this area, often employing chiral ligands like bis(oxazolines) or pybox. nih.govnih.govacs.org These methods have been applied to the arylation of racemic secondary alkyl halides, including those substituted with trifluoromethyl groups or sulfone and sulfonamide moieties. nih.govacs.org

While the development of stereoconvergent methods is an active area of research, studies have noted challenges with certain nucleophiles. For instance, in a nickel-catalyzed asymmetric synthesis of tertiary alkyl fluorides, standard conditions were not effective for the cross-coupling of a thienylzinc reagent. acs.org Similarly, in stereoconvergent arylations of α-bromosulfones, a variety of arylzinc reagents were successful, but specific examples involving thienylzinc derivatives are not prominently featured. nih.govacs.org Therefore, while the principle is established for a range of organozinc reagents, the specific application and optimization for derivatives of this compound in stereoconvergent processes is an area requiring further investigation.

Ligand and Catalyst Optimization for Enhanced Yields and Selectivity

The success of Negishi couplings involving this compound is highly dependent on the choice of catalyst and supporting ligands. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing both yield and selectivity. numberanalytics.com

For couplings with acyl chlorides to form hindered ketones, a Pd(II) catalyst system such as Pd(PPh₃)₂Cl₂ has proven effective. psu.edu In other Negishi reactions, particularly those involving challenging substrates like secondary alkyl or sterically hindered aryl halides, bulky, electron-rich phosphine (B1218219) ligands are often required. Ligands such as P(t-Bu)₃ and biaryldialkylphosphines (e.g., CPhos, XPhos) have been shown to promote efficient coupling and suppress side reactions like β-hydride elimination. nih.govnih.govthieme-connect.de The development of palladium precatalysts, which readily generate the active LPd(0) species, has also been pivotal. sigmaaldrich.com For N-heterocyclic carbene (NHC) ligands, PEPPSI™-type precatalysts are highly effective and can be used to couple hindered reagents. thieme-connect.desigmaaldrich.com The choice between nickel and palladium catalysis can also be critical, with each metal offering different reactivity profiles depending on the specific substrates involved. wikipedia.orgpsu.edu

Copper-Mediated and Copper-Catalyzed Transformations

In addition to palladium-catalyzed reactions, this compound is also utilized in copper-mediated and catalyzed transformations. Organozinc reagents can be transmetalated with copper(I) salts, such as copper(I) cyanide, to form highly functionalized copper-zinc species. thieme-connect.de These reagents exhibit different reactivity compared to their parent organozincs and are particularly useful in acylation and conjugate addition reactions. researchgate.net

Copper-catalyzed acylation of organozinc reagents with acid chlorides provides a common route to ketones. researchgate.netmdpi.com This method is often complementary to palladium-catalyzed routes. For instance, various organomanganese reagents, which share similarities with organozincs, have been successfully used in copper-catalyzed couplings with acid chlorides. mdpi.com While some acylations involving reactive organozinc reagents can proceed without a transition metal catalyst, the use of a copper catalyst is a widely employed strategy. mdpi.com The utility of this compound extends to these copper-mediated pathways, broadening its synthetic applications. researchgate.net

Conjugate Additions to Unsaturated Systems (e.g., Michael Additions)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The nucleophiles, known as Michael donors, are typically resonance-stabilized carbanions, while the electrophiles, or Michael acceptors, are activated olefins. organic-chemistry.org

Organozinc reagents are known to participate in conjugate additions, often catalyzed by copper(I) salts. riekemetals.com While specific examples detailing the use of this compound in Michael additions are not extensively documented in the reviewed literature, the reactivity of analogous organozinc compounds suggests its potential in this area. For instance, 3-pyridylzinc bromide undergoes copper-catalyzed conjugate addition, and in the presence of an appropriate trapping agent like trimethylsilyl (B98337) chloride (TMSCl), a silyl (B83357) enol ether intermediate can be isolated. mdpi.com This analogous reactivity suggests that this compound could similarly serve as a Michael donor to introduce the 3-bromo-2-thienyl moiety at the β-position of unsaturated systems.

Table 1: Representative Conjugate Addition of an Organozinc Reagent This table illustrates a reaction analogous to what would be expected for this compound, based on the reactivity of similar organozinc compounds.

Organozinc ReagentMichael AcceptorCatalystProduct TypeRef.
3-Pyridylzinc bromideα,β-Unsaturated KetoneCu(I)β-Substituted Ketone mdpi.com

Alkylation and Arylation Reactions

This compound is effectively utilized in cross-coupling reactions to form C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, which constitute arylation and acylation reactions. These transformations are typically catalyzed by palladium complexes.

A notable application is the synthesis of highly substituted aryl ketones via acylation. The reaction of this compound with sterically hindered aroyl chlorides, such as 2,6-disubstituted benzoyl chlorides, proceeds in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ to afford the corresponding ketones in good yields. psu.edu

Furthermore, the reagent is employed in Negishi-type cross-coupling reactions for the arylation of various heterocyclic and aromatic halides. It can be successfully coupled with complex substrates, including dibrominated thienopyrroles and 5-bromo-2-furaldehyde, using palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄. beilstein-journals.org These reactions demonstrate the reagent's utility in constructing complex molecular architectures containing the thiophene (B33073) ring.

Table 2: Alkylation and Arylation Reactions using 3-Bromo-2-thienylzinc Halides

ReagentElectrophileCatalystProductYieldRef.
This compound2,6-Dichlorobenzoyl chloridePd(PPh₃)₂Cl₂3-Bromothiophenyl 2,6-dichlorophenyl ketone62% psu.edu
3-Bromo-2-thienylzinc chlorideDibrominated thienopyrrole derivativePd(dppf)Cl₂Thienyl-substituted thienopyrrole37% beilstein-journals.org
Thienylzinc bromide derivative5-Bromo-2-furaldehydePd(PPh₃)₄5-(Thienyl)-2-furaldehydeGood to Excellent

Nickel-Catalyzed Cross-Coupling Reactions

While palladium catalysts are frequently used for cross-coupling reactions involving this compound, nickel-based systems also play a significant role, particularly in the synthesis of the organozinc reagent itself and in related coupling chemistries. psu.edubeilstein-journals.org Nickel catalysis is a powerful tool for C-C bond formation, and its use with organozinc reagents is well-established. uni-muenchen.de

For instance, the electrosynthesis of the related 3-thienylzinc bromide from 3-bromothiophene (B43185) can be achieved under mild conditions using a catalytic amount of a nickel-bipyridine complex. researchgate.net Additionally, nickel catalysts are effective in mediating the homocoupling of thienyl bromides in the presence of zinc metal, which proceeds through an organozinc intermediate. nih.gov In some cases, nickel catalysis has been observed to promote the homocoupling of organomanganese reagents, which are chemically similar to organozincs, even when a cross-coupling reaction is intended. mdpi.com These findings underscore the competency of nickel systems in activating C-Br bonds on thiophene rings and facilitating coupling processes involving thienylmetallic species.

Photoredox Catalysis and Electron-Catalyzed Cross-Coupling

Recent advances have demonstrated that electron-catalyzed cross-coupling reactions of organozinc reagents can be significantly accelerated by photoirradiation in conjunction with a photoredox catalyst. imec-publications.benih.gov This methodology provides a powerful alternative to traditional transition metal catalysis. The mechanism involves a photoredox catalyst initiating an electron transfer to the aryl halide, which starts a radical chain reaction. imec-publications.be

Mild Reaction Conditions and Substrate Scope Expansion

A key advantage of photoredox-assisted, electron-catalyzed cross-coupling is the ability to perform reactions under exceptionally mild conditions, often at room temperature. imec-publications.benih.gov This approach expands the substrate scope to include aryl halides that are typically less reactive, such as aryl chlorides. imec-publications.benih.gov The reaction demonstrates remarkable functional group tolerance, leaving sensitive moieties like ketones, alkyl halides, alkynes, and alkenes intact. imec-publications.be Research has shown that heteroarylzinc reagents, specifically 2-thienylzinc iodide, are competent coupling partners in this system, highlighting the applicability of this method to thiophene-containing organometallics. imec-publications.be

Interplay with Organozinc Reagents

In this catalytic cycle, the organozinc reagent plays a crucial role after the initial single-electron transfer (SET) from the excited photoredox catalyst to the aryl halide (Ar²-X). imec-publications.be This SET generates an anion radical [Ar²-X]•⁻, which fragments into an aryl radical (Ar²•) and a halide anion. The aryl radical is then trapped by the organozinc reagent (Ar¹-ZnX) to form a radical anion intermediate, [Ar¹-Ar²-ZnX]•⁻. This intermediate subsequently undergoes transformations to yield the final biaryl product (Ar¹-Ar²) and regenerate a radical species that propagates the chain reaction. imec-publications.be The entire process is facilitated by light, which not only excites the photoredox catalyst but can also excite the anion radical of the coupling product, facilitating the electron transfer needed to sustain the catalytic cycle. imec-publications.be

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Thienylzinc Bromide

Elucidation of the Catalytic Cycle in Cross-Coupling Reactions

The generally accepted mechanism for the Negishi cross-coupling reaction, which utilizes organozinc reagents, proceeds through a catalytic cycle involving a palladium catalyst. rsc.orgwikipedia.org This cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. rsc.orgresearchgate.net This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. researchgate.net In the context of reactions involving 3-bromo-2-thienylzinc bromide as the coupling partner, the organic halide (e.g., an aryl, vinyl, or alkyl halide) undergoes oxidative addition to the Pd(0) center.

The rate and feasibility of this step are influenced by several factors, including the nature of the halide, the organic framework it is attached to, and the ligands on the palladium catalyst. researchgate.net For aryl halides, electron-withdrawing substituents generally accelerate the rate of oxidative addition. nih.gov Theoretical studies on bromobenzene (B47551) have shown that the mechanism of oxidative addition can be complex, with concerted, nucleophilic substitution, and radical pathways being possible, depending on the ligands and solvent. rsc.orgresearchgate.net While specific DFT studies on the oxidative addition of a coupling partner to a palladium complex in the presence of this compound are not extensively documented, the general principles suggest that the electronic properties of the organic halide are a dominant factor in this initial step.

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. researchgate.netscispace.com This results in a diorganopalladium(II) intermediate. The transfer of the 3-bromo-2-thienyl moiety from the zinc atom to the palladium complex is a critical phase of the catalytic cycle.

The exact nature of the organozinc reagent in solution can influence the transmetalation process. Organozinc halides can exist as monomers, dimers, or in the form of more reactive "ate" complexes (zincates) in the presence of salts like lithium bromide. nih.gov The formation of these zincate species is believed to facilitate the transfer of the organic group to the palladium center. nih.gov DFT calculations on related systems have indicated the formation of tetracoordinated zincate species as key nucleophiles in Negishi couplings. frontiersin.org For this compound, the presence of the electron-withdrawing bromine atom on the thiophene (B33073) ring is expected to influence the nucleophilicity of the thienyl group. Generally, electron-withdrawing groups on the organozinc reagent tend to decrease the rate of transmetalation. nih.gov

The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. researchgate.net In this step, the two organic groups—the one from the initial organic halide and the 3-bromo-2-thienyl group—are coupled together, forming a new carbon-carbon bond and the desired product. Simultaneously, the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. researchgate.net The stability and geometry of the diorganopalladium(II) complex, as well as the electronic nature of the ligands and the coupling partners, all play a role in the facility of this step.

Role of the Thienyl Moiety and Bromine Substituent in Reaction Energetics and Pathways

The thiophene ring and the bromine substituent at the 3-position of this compound exert significant electronic and steric effects that modulate the energetics and pathways of the cross-coupling reaction. The thienyl group, as a heteroaromatic system, has distinct electronic properties compared to a simple phenyl group. The sulfur atom can influence the electron density of the ring and its interaction with the palladium center during the catalytic cycle.

The bromine atom at the 3-position is a key feature. As an electron-withdrawing group, it decreases the nucleophilicity of the 2-thienyl group attached to zinc. This is supported by Hammett correlations in Negishi couplings, which show a negative rho value for substituent variations on the organozinc reagent, indicating that electron-donating groups accelerate the reaction. nih.gov Consequently, the transmetalation step involving this compound is expected to be slower than that of an unsubstituted 2-thienylzinc bromide.

Conversely, the bromine atom provides a handle for further functionalization, making this compound a valuable bifunctional reagent. The C-Br bond can participate in subsequent cross-coupling reactions, allowing for the stepwise construction of more complex molecules. The regiochemistry of the zinc insertion to form the organometallic reagent is also a critical factor, with methods being developed for the site-selective synthesis of bromo-substituted thienylzinc reagents. wikipedia.orgresearchgate.net

Spectroscopic Characterization of Organozinc Intermediates (in the context of reaction monitoring)

The in-situ monitoring of reactions involving this compound is essential for understanding the lifecycle of the catalyst and the formation of intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. illinois.edu While detailed spectroscopic data for the specific palladacycle intermediates formed from this compound are not widely published, studies on related systems provide a framework for what might be expected.

For instance, ¹H and ¹³C NMR spectroscopy can be used to track the consumption of starting materials and the formation of the product. mdpi.com More advanced techniques, such as low-temperature rapid injection NMR, have been employed in related cross-coupling reactions like the Suzuki-Miyaura reaction to detect and characterize transient pre-transmetalation intermediates. illinois.edu Similar approaches could, in principle, be applied to Negishi reactions with this compound to identify the palladacycle intermediates. The characterization of related palladacycles formed from other substrates has been achieved using a combination of NMR, IR spectroscopy, and single-crystal X-ray diffraction, providing valuable structural information. researchgate.netmdpi.com

The following table presents typical spectroscopic data for a related starting material, which would be altered upon formation of the zinc reagent and subsequent intermediates.

CompoundSpectroscopic Data (¹H-NMR, CDCl₃)Reference
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineδ: 7.40–7.28 (m, 3H-Aryl), 7.32–7.29 (m, 1H-thiophene), 7.28 (s, 1H CH=N), 6.83 (d, J = 6.8, 1H-thiophene), 2.36 (s, 3H-Me) mdpi.com

This table illustrates the type of spectroscopic data available for related compounds. The chemical shifts would change significantly upon formation of the organozinc reagent and its subsequent reaction intermediates.

Kinetic Studies and Rate Determining Steps

A kinetic study on a model Negishi reaction pointed to a rate-determining oxidative addition that involves not only the palladium catalyst and the aryl halide but also the organozinc reagent. uni-muenchen.de This suggests that the organozinc species may not simply wait for the oxidative addition product to form but could play a more active role in the initial stages of the catalytic cycle, possibly by forming heterobimetallic Pd-Zn complexes. uni-muenchen.de

The following table summarizes the expected impact of substituents on the rates of the key steps in a Negishi coupling, based on general mechanistic studies.

Catalytic StepImpact of Electron-Withdrawing Group on Aryl HalideImpact of Electron-Withdrawing Group on Organozinc Reagent
Oxidative AdditionAcceleratesNo direct effect
TransmetalationNo direct effectDecelerates
Reductive EliminationGenerally acceleratesMay accelerate or decelerate depending on the specific system

This table is a generalized representation based on established principles of cross-coupling reactions.

Synthesis of Advanced Organic Materials and Complex Molecular Architectures

Precursors for Functionalized Thiophene (B33073) Derivatives

3-Bromo-2-thienylzinc bromide serves as a potent precursor for creating a diverse range of functionalized thiophene derivatives. As an organozinc reagent, it readily participates in transition metal-catalyzed cross-coupling reactions, such as Negishi coupling. beilstein-journals.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the thiophene ring, while the bromine at the 3-position remains available for subsequent chemical transformations.

This stepwise functionalization is critical for synthesizing polysubstituted thiophenes with precisely controlled substitution patterns. For instance, the zincated position can be coupled with an aryl halide, and the remaining bromine can then be converted into other functional groups or used in a second coupling reaction. researchgate.netmdpi.com This methodology provides a strategic advantage over methods that might lack regiospecificity. mdpi.com The utility of such thienylzinc reagents is demonstrated in the synthesis of complex heterocyclic systems, where they are coupled with other halogenated heterocycles to build larger, conjugated molecules. beilstein-journals.org This stepwise approach is fundamental in creating tailored molecular scaffolds for various applications in materials science and medicinal chemistry. beilstein-journals.orgmdpi.com

Monomers for Conjugated Polymers

Organozinc intermediates derived from dihalothiophenes are central to the synthesis of high-performance conjugated polymers. These monomers are particularly crucial for producing materials with well-defined structures, which is essential for optimizing their electronic and optical properties.

While this compound itself is a specific isomer, the broader class of bromothienylzinc halide monomers is fundamental to the synthesis of poly(3-substituted)thiophenes, with poly(3-hexylthiophene) (P3HT) being a prominent example. researchgate.net The polymerization process typically starts with a 2,5-dihalo-3-alkylthiophene. The selective insertion of zinc (often highly reactive "Rieke" zinc or more recently, commercially available zinc dust) into the more reactive carbon-halogen bond at the 5-position yields the key monomer, 2-bromo-3-alkylthien-5-ylzinc halide. researchgate.netgoogle.com

This organozinc intermediate then undergoes nickel-catalyzed cross-coupling polymerization. researchgate.netgoogle.com The process involves the repetitive coupling of these monomers to form the long-chain conjugated polymer. A patent describes a process where an isomer mixture of 2-bromo-3-hexyl-5-thienylzinc bromide and 5-bromo-3-hexyl-2-thienylzinc bromide (in a 9:1 ratio) is polymerized using a nickel catalyst to produce P3HT. google.com The use of these zinc-based monomers is a cornerstone of methods like the Rieke polymerization, which reliably produces high-quality P3HT for electronic applications. researchgate.net

The performance of P3HT in electronic devices is critically dependent on its regioregularity—the consistency of the head-to-tail (HT) linkages between monomer units. researchgate.netrsc.org The use of 2-bromo-3-alkylthien-5-ylzinc halide monomers is a key strategy for achieving high regioregularity. Polymerization methods such as the Rieke method and Kumada Catalyst-Transfer Polycondensation (KCTP) are designed to maximize HT coupling, often achieving regioregularity greater than 98%. google.comumons.ac.be

Control over the polymerization conditions is crucial for managing both regioregularity and molecular weight. A patented process demonstrates that by carefully controlling the reaction temperature during polymerization, it is possible to optimize the polymer's characteristics. google.com Starting the reaction at a low temperature (e.g., 0-5 °C) and gradually increasing it allows for higher regioregularity (>98%) and controlled polydispersity compared to running the reaction at a constant temperature. google.com

Table 1: Effect of Temperature Profile on P3HT Synthesis This table is generated based on data from a patented polymerization process using a 2-bromo-3-hexyl-5-thienylzinc bromide isomer mixture. google.com

BatchTemperature ProfileMw/Mn (PDI)ConversionRegioregularity
a Linear ramp: 0°C to 20°C over 60 min; hold at 20°C for 1.5 hours1.985%>98%
b (Comp.) Constant 20°C2.188%96%
c (Comp.) Constant 30°C2.593%94%
d Linear ramp: 0°C to 40°C over 60 min2.194%98%
e Linear ramp: 0°C to 10°C over 60 min; hold at 10°C for 1.5 hours2.174%>98%

These strategies provide a robust toolkit for chemists to fine-tune the properties of conjugated polymers for specific applications. umons.ac.beethz.ch

Certain polymerization methods using thiophene monomers, such as KCTP, exhibit characteristics of a living polymerization. umons.ac.be In a living polymerization, the reactive chain ends remain active after all the initial monomer has been consumed. This allows for the sequential addition of a different monomer, leading to the formation of well-defined block copolymers. umons.ac.benih.gov

The ability to create block copolymers is of immense scientific interest, as it allows for the combination of different polymer segments with distinct properties (e.g., a conducting block and an insulating block) into a single macromolecule. frontiersin.org The synthesis of block copolymers containing P3HT has been achieved through the living nature of nickel-catalyzed cross-coupling polymerizations, where the sequential addition of different thienyl Grignard or zinc monomers is possible. umons.ac.be This control over polymer architecture opens up new possibilities for creating advanced, self-assembling materials for nanotechnology and molecular electronics.

Building Blocks for Complex Pharmaceuticals and Agrochemical Intermediates

Thienylzinc halides, including this compound, are valuable building blocks for preparing complex molecules used in the pharmaceutical and agrochemical industries. google.comsmolecule.comnih.gov Organometallic reagents are widely used in these sectors due to their high reactivity and compatibility with a wide range of functional groups. nih.gov The thiophene ring is a common structural motif in many biologically active compounds.

The ability to use thienylzinc reagents in cross-coupling reactions provides a direct and efficient route to synthesize complex substituted thiophenes that are key intermediates for pharmaceuticals and agrochemicals. smolecule.com These reactions are often carried out under mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule. researchgate.net The versatility of these reagents allows for the construction of diverse molecular libraries for drug discovery and the development of new crop protection agents. google.comnih.gov

Applications in Material Science Beyond Polymers (e.g., Organic Photovoltaics)

Beyond their use as monomers for polymers like P3HT, thienylzinc reagents such as this compound are employed to synthesize discrete small molecules and oligomers for material science. beilstein-journals.org These materials are particularly relevant in the field of organic electronics, including organic photovoltaics (OPVs). researchgate.netgoogle.com

In OPVs, both polymeric and small-molecule organic semiconductors are used as the active materials for light absorption and charge transport. umons.ac.be Thienylzinc bromides can be used in Negishi or Stille coupling reactions to construct complex, well-defined conjugated systems that serve as electron donors or acceptors in the active layer of solar cells. beilstein-journals.orgresearchgate.net For example, a synthetic route for a nonfullerene acceptor molecule involved the coupling of 2-thienylzinc bromide with a dibrominated isophthalate (B1238265) core to build up the conjugated backbone. researchgate.net The ability to precisely synthesize these complex architectures using building blocks like thienylzinc halides is crucial for tuning the electronic energy levels and morphology of the active layer, which ultimately governs the efficiency of the photovoltaic device. beilstein-journals.orgresearchgate.net

Future Directions and Emerging Research Avenues in 3 Bromo 2 Thienylzinc Bromide Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 3-bromo-2-thienylzinc bromide involves the site-selective oxidative addition of activated zinc into the C2-Br bond of 2,3-dibromothiophene (B118489). researchgate.netresearchgate.net While effective, future research is increasingly directed towards methods that offer higher efficiency, milder conditions, and improved sustainability.

One promising direction is the refinement of electrochemical methods for the synthesis of thienylzinc reagents. rsc.orgmdpi.com Electrosynthesis can offer significant advantages over traditional chemical reduction, including the avoidance of stoichiometric metal activators and potentially hazardous reagents, precise control over reaction conditions, and amenability to scale-up. Research in this area aims to optimize the nickel-catalyzed electrochemical reduction of 2,3-dibromothiophene in the presence of zinc salts, focusing on maximizing selectivity and yield for the desired mono-thienylzinc species. rsc.org

Synthetic Method Precursor Key Reagents/Conditions Primary Advantage Reference
Active Zinc Insertion 2,3-DibromothiopheneActivated Zinc (Zn*)High reactivity, mild conditions, good yields. researchgate.netresearchgate.net
Electrochemical Synthesis 2,3-DibromothiopheneSacrificial anode (e.g., Mg), ZnBr₂, Ni-catalystHigh control, avoids chemical activators, sustainable. rsc.orgresearchgate.net
Halogen-Magnesium Exchange 2,3-Dibromothiophenei-PrMgCl·LiCl, then transmetallation with ZnBr₂Non-cryogenic, high functional group tolerance. researchgate.netresearchgate.net

This table provides an interactive overview of key synthetic approaches towards thienylzinc reagents.

Expansion of Catalytic Applications with Novel Transition Metal Systems

Palladium- and copper-catalyzed Negishi-type cross-coupling reactions are the cornerstone of this compound chemistry, enabling the formation of C-C bonds with a wide array of electrophiles like aroyl chlorides and aryl iodides. psu.edubeilstein-journals.org However, the high cost and potential toxicity of palladium have spurred research into alternative catalytic systems based on more earth-abundant and benign transition metals.

Future research will heavily invest in developing catalytic protocols using first-row transition metals such as nickel, cobalt, and iron.

Nickel catalysts , often in conjunction with bipyridine or phosphine (B1218219) ligands, have already shown promise for coupling thienylzinc reagents and are a cost-effective alternative to palladium. ias.ac.innih.gov Further development will focus on expanding the substrate scope and improving catalyst turnover numbers to rival palladium's efficiency.

Cobalt-catalyzed reactions represent an exciting frontier. Recent studies have demonstrated cobalt's ability to catalyze novel multicomponent reactions involving organozinc reagents, such as the difluoroalkylarylation of alkenes. nih.gov Applying these concepts to this compound could unlock new three-component coupling strategies.

Iron-catalyzed cross-coupling is a particularly attractive goal due to iron's low cost and environmental benignity. While still emerging, iron catalysts have been successfully used to couple arylzinc reagents with alkyl sulfonates, suggesting that protocols for heteroarylzinc reagents like this compound are an achievable objective. acs.org

The exploration of novel ligands to stabilize these new metal systems and to modulate their reactivity and selectivity will be a parallel and crucial research effort.

Metal Catalyst Typical Ligands Reaction Type Future Outlook Reference
Palladium (Pd) Phosphines (e.g., PPh₃, XantPhos)Negishi Cross-CouplingDeveloping more active catalysts for difficult couplings. psu.edubeilstein-journals.orgacs.org
Copper (Cu) None or LiClAcylation, AllylationUse in multicomponent and cascade reactions. mdpi.comresearchgate.net
Nickel (Ni) dppe, BipyridineCross-Coupling, PolymerizationBroader application as a cost-effective Pd alternative. researchgate.netias.ac.in
Cobalt (Co) Bipyridines, NeocuproineMulticomponent CouplingsDevelopment of novel cascade difunctionalizations. nih.govnih.gov

This interactive table summarizes current and emerging catalytic systems for reactions involving this compound.

Integration into Multicomponent Reactions and Cascade Processes

The true synthetic power of this compound lies in its bifunctional nature. The C-Zn bond allows for an initial coupling reaction, leaving the C-Br bond at the adjacent position available for subsequent transformation. This structure is ideal for designing multicomponent reactions (MCRs) and cascade processes, which enhance synthetic efficiency by forming multiple bonds in a single operation.

Future research will likely focus on designing one-pot sequences where this compound is a key participant. For instance, a Negishi coupling could be followed in situ by a Suzuki, Stille, or Buchwald-Hartwig amination at the C3-bromine position. This approach allows for the rapid assembly of highly substituted, polysubstituted thiophene (B33073) cores, which are prevalent in materials science and medicinal chemistry. beilstein-journals.orgresearchgate.net

Furthermore, there is potential for its use in MCRs analogous to the Mannich-type reactions developed for other arylzinc reagents. nih.gov A hypothetical reaction could involve the coupling of this compound, an amine, and an aldehyde or glyoxylate (B1226380) derivative to rapidly generate complex α-amino ester structures that retain the bromine handle for further diversification. nih.gov The development of such processes would represent a significant step forward in synthetic efficiency.

Application in Flow Chemistry and Continuous Synthesis

Flow chemistry, where reagents are pumped through a reactor in continuous streams, offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and straightforward scalability compared to traditional batch processing. Organometallic reagents, including organozincs, are particularly well-suited for flow synthesis.

Computational Studies for Rational Design of Reactions and Reagents

As computational power increases, in silico studies are becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide profound insights into the chemistry of this compound.

Future computational work is expected to address several key questions:

Mechanism of Formation: Modeling the oxidative addition of zinc to 2,3-dibromothiophene can elucidate the factors that govern the high regioselectivity for C-Br bond cleavage at the 2-position over the 3-position. researchgate.net

Reaction Pathways: Computational studies can map out the full catalytic cycles for cross-coupling reactions with different transition metals (Pd, Ni, Co, Fe), helping to explain observed reactivities and selectivities. researchgate.net

Ligand and Catalyst Design: By understanding the transition states of key reaction steps, researchers can rationally design new phosphine or N-heterocyclic carbene (NHC) ligands that lower activation barriers and improve catalyst performance.

Reactivity Prediction: Computational models can help predict the success of coupling reactions with new, untested electrophiles, thereby accelerating the discovery of novel reactions and saving significant laboratory time and resources.

By combining computational predictions with experimental validation, the development of new synthetic methods involving this compound can be made more rapid, efficient, and predictable.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-bromo-2-thienylzinc bromide, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via transmetallation from the corresponding bromothiophene derivative. A common approach involves reacting 3-bromo-2-bromothiophene with activated zinc (Rieke zinc or Zn dust with LiCl in THF) under anhydrous conditions. Key intermediates like 3-bromo-2-bromothiophene must be rigorously purified via column chromatography or recrystallization. Characterization involves 1H/13C NMR to confirm regioselectivity and GC-MS to assess purity. For example, thienyl bromides exhibit distinct aromatic proton splitting patterns (δ 6.8–7.2 ppm in CDCl3) and molecular ion peaks matching theoretical masses .

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving this compound to minimize side products like homocoupling?

Methodological Answer:
Homocoupling (e.g., Glaser-Hay coupling) is a major side reaction in Negishi or Suzuki-Miyaura couplings. Optimization strategies include:

  • Catalyst screening : PdCl2(dppf)·CH2Cl2 (10 mol%) shows higher selectivity for heterocoupling over homocoupling in aryl-alkenyl couplings .
  • Additives : Cs2CO3 (3.0 equiv) enhances transmetallation efficiency, while catalytic CuI suppresses Zn aggregation .
  • Temperature control : Reactions at 80°C in aqueous toluene reduce side reactions compared to higher temperatures .
  • Substrate stoichiometry : A 1:1.2 ratio of organozinc reagent to electrophile minimizes excess zinc-induced side reactions. Monitor progress via TLC (hexane:EtOAc, 4:1) and isolate products via flash chromatography .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store under inert gas (Ar/N2) at –20°C in flame-sealed ampules to prevent moisture ingress and decomposition .
  • Handling : Use double gloves (nitrile) and a fume hood to avoid exposure to brominated vapors. Quench residual zinc with tert-butanol or saturated NH4Cl solution .
  • Waste disposal : Neutralize with aqueous NaHCO3 before disposal in halogenated waste containers .

Advanced: How can conflicting data on cross-coupling yields (e.g., 49–95%) be resolved when using this compound?

Methodological Answer:
Yield discrepancies often arise from:

  • Zinc activation : Rieke zinc (pre-activated) vs. Zn/LiCl mixtures yield different reactivity. Pre-activation with 1,2-dibromoethane improves consistency .
  • Electrophile compatibility : Electron-deficient partners (e.g., aryl chlorides) require higher catalyst loading (15–20 mol% Pd) than bromides .
  • Analytical calibration : Quantify yields via internal standard NMR (e.g., 1,3,5-trimethoxybenzene) rather than isolated masses to account for volatile byproducts .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1H NMR (CDCl3) shows a singlet for the thienyl β-proton (δ ~7.1 ppm) and absence of α-protons due to bromine substitution. 13C NMR confirms the C-Br signal at δ ~115 ppm .
  • IR : C-Br stretching at ~560 cm⁻¹ and Zn-C vibration at ~480 cm⁻¹ .
  • Elemental analysis : Match Br and Zn content to theoretical values (e.g., Br: ~34.2%, Zn: ~18.9%) .

Advanced: How do steric and electronic effects of substituents on the thienyl ring influence the reactivity of this compound in cross-couplings?

Methodological Answer:

  • Steric effects : Bulky substituents at the 5-position hinder transmetallation, reducing yields by 20–30%. Use Pd-PEPPSI-IPentCl catalysts to mitigate steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., NO2) at the 4-position accelerate oxidative addition but increase homocoupling. Balance with electron-donating groups (e.g., OMe) to stabilize intermediates .
  • Kinetic studies : Monitor via in situ FTIR to track Pd-Zn intermediate formation rates under varying electronic environments .

Basic: What are the common impurities in this compound synthesis, and how are they removed?

Methodological Answer:

  • Zinc halide byproducts : Remove via filtration through Celite under inert atmosphere.
  • Unreacted bromothiophene : Extract with hexane (3×) and confirm absence via GC-MS .
  • Oxygenated derivatives : Detect via HPLC-UV (C18 column, MeCN:H2O = 70:30) and eliminate by rigorous solvent drying (MgSO4 or molecular sieves) .

Advanced: What mechanistic insights explain the superior performance of Pd(dppf)Cl2 in cross-couplings with this compound compared to other catalysts?

Methodological Answer:
Pd(dppf)Cl2 facilitates faster transmetallation due to:

  • Ligand geometry : The dppf ligand’s bite angle (≈95°) stabilizes the Pd(0) intermediate, accelerating oxidative addition .
  • Electron-rich Pd center : Enhances Zn-to-Pd electron transfer, reducing activation energy (ΔG‡ ≈ 18 kcal/mol vs. 24 kcal/mol for Pd(PPh3)4) .
  • In situ XAFS studies confirm shorter Pd-Zn distances (2.8 Å) in Pd(dppf)Cl2 complexes, correlating with higher turnover frequencies .

Basic: How is the stability of this compound assessed under different storage conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset at 60°C indicates limited thermal stability.
  • Moisture sensitivity : Expose to controlled humidity (20–80% RH); monitor hydrolysis via 1H NMR (appearance of thiophene at δ 6.3 ppm) .
  • Long-term storage : Stability >6 months at –20°C in THF-d8 confirmed by periodic NMR .

Advanced: Can flow chemistry improve scalability and reproducibility of reactions using this compound?

Methodological Answer:
Yes. Flow systems address challenges like:

  • Oxygen sensitivity : Inertized microreactors (e.g., Corning AFR) prevent Zn oxidation .
  • Mixing efficiency : Chaotic advection in serpentine reactors achieves >90% conversion in 2 min (vs. 1 hr in batch) .
  • Scalability : Continuous processing at 0.5 L/h with inline FTIR monitoring ensures consistent product quality (purity >98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.